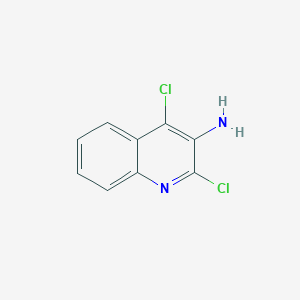

2,4-Dichloroquinolin-3-amine

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of medicinal chemistry and drug discovery. openmedicinalchemistryjournal.commdpi.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of biologically active molecules, including many natural products like alkaloids, vitamins, and antibiotics. mdpi.comnih.govnih.gov Their significance is underscored by the fact that approximately 59-60% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, making them a privileged structural motif in pharmaceutical development. openmedicinalchemistryjournal.comnih.govmsesupplies.comrsc.org

The prevalence of nitrogen heterocycles in pharmaceuticals can be attributed to several key factors. Their structural diversity and the ability to form hydrogen bonds, which can lead to more stable complexes with biological targets like DNA, are critical to their biological activity. mdpi.comnih.govrsc.org This interaction is particularly relevant in the development of anticancer agents. mdpi.comnih.govrsc.org Furthermore, modifications to the heterocyclic ring can significantly alter a molecule's pharmacological properties, including its anti-inflammatory, antibacterial, antiviral, and antifungal activities. mdpi.com The versatility of nitrogen heterocycles allows for the fine-tuning of a drug's efficacy and pharmacokinetic profile. msesupplies.com

Quinoline (B57606) as a Privileged Scaffold in Contemporary Chemical Biology

Among the myriad of nitrogen heterocycles, the quinoline scaffold holds a special status as a "privileged structure" in chemical biology and drug discovery. nih.govtandfonline.comusc.edunih.govresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide range of therapeutic agents. The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent feature in numerous approved drugs and compounds currently under clinical investigation. nih.govtandfonline.comusc.edu

The utility of the quinoline scaffold stems from its easily accessible and well-understood synthetic pathways, which allow for extensive structural optimization. tandfonline.comusc.edu This "druggable" molecule has been successfully incorporated into drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govorientjchem.org The adaptability of the quinoline core allows medicinal chemists to design and synthesize novel derivatives with improved therapeutic performance and profound pharmacological properties. nih.govresearchgate.net

Historical Trajectories and Modern Relevance of Quinoline Derivatives

The history of quinoline derivatives in medicine is long and distinguished, with early examples including the antimalarial drug quinine, isolated from cinchona bark. nih.gov This natural product paved the way for the development of synthetic antimalarial quinolines like chloroquine (B1663885) and primaquine. nih.gov Over the years, the therapeutic applications of quinoline derivatives have expanded dramatically. nih.govresearchgate.net

In the modern era, quinoline-based compounds are at the forefront of anticancer drug development, with notable examples like topotecan (B1662842) and irinotecan, which are topoisomerase inhibitors, and a growing number of kinase inhibitors. nih.govtandfonline.comusc.edu In fact, there are over twenty quinoline-based drug candidates currently undergoing clinical trials for cancer therapy. tandfonline.comusc.edu Beyond oncology, quinoline derivatives are crucial in treating bacterial infections (e.g., ciprofloxacin), tuberculosis (e.g., bedaquiline), and have shown potential in addressing neuro-inflammatory conditions. nih.govresearchgate.net The continued exploration of quinoline chemistry is driven by the need to combat drug resistance and develop more effective treatments for a wide range of diseases. nih.govresearchgate.net

Rationale for Focused Research on 2,4-Dichloroquinolin-3-amine Derivatives

The compound this compound serves as a key intermediate in the synthesis of a diverse array of novel heterocyclic systems. The presence of reactive chloro groups at positions 2 and 4, along with an amino group at position 3, provides multiple sites for chemical modification. This allows for the construction of fused quinoline derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.

The rationale for focusing on this compound derivatives lies in the potential to generate new chemical entities with unique pharmacological profiles. By strategically modifying the quinoline core at these specific positions, researchers can explore a wider chemical space and develop compounds with enhanced potency, selectivity, and pharmacokinetic properties. This targeted approach is crucial for the discovery of next-generation drugs for various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The versatility of this scaffold makes it a valuable tool for the development of novel kinase inhibitors and other targeted therapies. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-5-3-1-2-4-6(5)13-9(11)8(7)12/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKUTHCPGCVCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloroquinolin 3 Amine and Analogues

Established Synthetic Pathways for Dihaloquinolines

The generation of dihaloquinoline structures is a foundational step in the synthesis of numerous complex heterocyclic compounds. Over the years, several reliable methods have been established, primarily involving condensation reactions and the chlorination of quinoline (B57606) precursors.

Condensation Reactions Involving Aromatic Amines and Malonic Acid with Phosphorus Oxychloride

A cornerstone in quinoline synthesis is the reaction of aromatic amines with malonic acid in the presence of a dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds through the initial formation of a malondianilide, which then undergoes cyclization to form a 4-hydroxy-2-quinolone intermediate. asianpubs.orgasianpubs.org The in-situ reaction with excess phosphorus oxychloride subsequently converts the hydroxyl and quinolone oxygen groups into chlorides, yielding the 2,4-dichloroquinoline (B42001) scaffold. psu.eduarabjchem.org

This method is widely applicable to a variety of substituted anilines. nih.gov For instance, the reaction of one mole of a primary aromatic amine with two moles of malonic acid in an excess of phosphorus oxychloride, when refluxed for several hours, provides the corresponding 2,4-dichloroquinoline derivatives in good yields. psu.edugoogle.com A typical procedure involves dissolving malonic acid in phosphorus oxychloride, followed by the slow addition of the aromatic amine. The mixture is then refluxed, cooled, and carefully poured into ice water to hydrolyze the excess POCl₃. Neutralization with a base then precipitates the crude product, which can be purified by recrystallization. psu.edugoogle.com

Chlorination of Quinoline N-Oxides and Hydroxyquinolones

Alternative established routes involve the direct chlorination of pre-formed quinoline systems. The reaction of 2,4-dihydroxyquinoline (which exists in tautomeric equilibrium with 4-hydroxy-2(1H)-quinolone) with chlorinating agents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃) is a common method to produce 2,4-dichloroquinolines. psu.edu This approach is particularly useful when the hydroxyquinoline precursor is readily available. The chlorination of 4-hydroxy-2(1H)-quinolone with refluxing POCl₃ efficiently yields 2,4-dichloroquinoline. arabjchem.org

Another pathway involves the chlorination of quinoline N-oxides. psu.edu This method can be used to introduce chlorine atoms onto the quinoline ring, although regioselectivity can be a challenge. Specific chlorinating reagents can be employed to direct chlorination to desired positions, such as the C2 position. psu.edu

Contemporary Approaches for 2,4-Dichloroquinoline Synthesis

Modern synthetic chemistry prioritizes efficiency, yield, and sustainability, leading to the development of advanced protocols for 2,4-dichloroquinoline synthesis. These include one-pot strategies and the use of microwave irradiation to accelerate reactions.

One-Pot Synthetic Strategies

To improve efficiency and reduce waste from isolating intermediates, one-pot synthetic methods have been developed. These procedures combine the condensation and chlorination steps without separating the intermediate quinolone. A facile one-pot method involves the condensation of a primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride, yielding 2,4-dichloroquinoline and its derivatives in good yields. psu.eduresearchgate.net This approach avoids the lengthy procedures and harsh conditions associated with older multi-step methods. For example, refluxing an aniline (B41778) derivative with malonic acid and POCl₃ for three hours can produce the target 2,4-dichloroquinoline in a 75% yield after a simple workup. psu.edu

More recently, a novel one-pot cascade reaction has been developed using N-acylated anilines with triphosgene (B27547) and triphenylphosphine (B44618) oxide. This method avoids the traditionally harsh chlorination conditions and produces synthetically useful 2,4-dichloro-substituted quinolines in moderate to good yields.

Microwave-Assisted Synthetic Protocols for Enhanced Yields

Microwave-assisted organic synthesis has emerged as a powerful technique to dramatically reduce reaction times and often improve product yields. The synthesis of 2,4-dichloroquinolines has benefited significantly from this technology. asianpubs.orgasianpubs.org In a typical microwave-assisted protocol, an aromatic amine, malonic acid, and phosphorus oxychloride are mixed and subjected to microwave irradiation. This one-pot method is remarkably fast, with reactions often completing in a matter of seconds to minutes, compared to several hours for conventional heating. asianpubs.orgasianpubs.org

For instance, the conversion of aniline to 2,4-dichloroquinoline can be achieved in just 50 seconds under microwave irradiation at 600 W, resulting in a 61% yield. asianpubs.orgasianpubs.org This represents a significant improvement in efficiency and energy consumption over traditional reflux methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,4-Dichloroquinoline

| Method | Reactants | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Aniline, Malonic Acid, POCl₃ | 3 hours | 75% | psu.edu |

| Microwave Irradiation | Aniline, Malonic Acid, POCl₃ | 50 seconds | 61% | asianpubs.orgasianpubs.org |

Introduction of the Amine Functionality at the 3-Position

The introduction of an amine group at the C3 position of the 2,4-dichloroquinoline ring is a challenging synthetic step due to the high reactivity of the chlorine atoms at the C2 and C4 positions towards nucleophilic substitution. sciforum.net Direct amination typically results in substitution at the C4 position, which is kinetically favored. sciforum.net Therefore, an indirect strategy is required to synthesize 2,4-dichloroquinolin-3-amine.

The most viable pathway involves the preparation of a 3-nitro substituted precursor, which can then be reduced to the desired 3-amine. The synthesis begins with the nitration of quinoline-2,4-diol (also known as 4-hydroxy-2-quinolone).

Nitration: Quinoline-2,4-diol is treated with a nitrating agent, such as fuming nitric acid in acetic acid, to introduce a nitro group at the C3 position, yielding 3-nitroquinoline-2,4-diol. This reaction proceeds with high efficiency, often achieving yields of over 90%. researchgate.netprotocols.io

Chlorination: The resulting 3-nitroquinoline-2,4-diol is then chlorinated using phosphorus oxychloride (POCl₃). Heating the diol with excess POCl₃ converts the hydroxyl groups to chlorides, furnishing 2,4-dichloro-3-nitroquinoline (B146357) in good yield (around 74%). researchgate.netprotocols.io

Reduction: The final step is the reduction of the nitro group on 2,4-dichloro-3-nitroquinoline to an amine. This is a standard transformation in organic chemistry and can be accomplished using various methods, such as catalytic hydrogenation (e.g., with H₂ gas and a palladium, platinum, or nickel catalyst) or reduction with a metal in acidic solution (e.g., tin or iron in HCl). researchgate.net This reduction yields the target compound, this compound.

This multi-step sequence provides a reliable route to the otherwise difficult-to-access 3-amino substituted 2,4-dichloroquinoline.

Nucleophilic Substitution Reactions with Amine Sources

The introduction of an amino group at the C3 position of the 2,4-dichloroquinoline scaffold is a crucial step in the synthesis of the target compound. A direct and efficient method for this transformation is the nucleophilic substitution of a suitable leaving group with an amine source.

A key precursor for this reaction is 2,4-dichloroquinoline-3-carbonitrile (B1351073). The reactivity of the chlorine atoms at the C2 and C4 positions towards nucleophiles is a critical factor. Kinetic studies have shown that the chlorine atom at the C4 position of 2,4-dichloroquinolines is approximately twice as reactive as the one at the C2 position. researchgate.net This differential reactivity allows for selective substitution reactions.

In a notable example, the reaction of 2,4-dichloroquinoline-3-carbonitrile with cyanoacetic acid hydrazide in the presence of triethylamine (B128534) in refluxing methanol (B129727) unexpectedly yielded 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline, demonstrating a complex reaction pathway involving initial nucleophilic attack and subsequent cyclization. tandfonline.com

The synthesis of 2,4-diaminoquinolines from 2,4-dichloroquinolines often proceeds in a stepwise manner. First, the more reactive C4-chloro is substituted with an amine, followed by the substitution of the C2-chloro under harsher conditions or with palladium catalysis. rsc.org For instance, the reaction of 2,4-dichloroquinolines with various amines can be controlled to yield either 2-amino-4-chloroquinolines or 4-amino-2-chloroquinolines, and ultimately 2,4-diaminoquinolines. sciforum.net

A direct preparation of 3-amino-2,4-dichloroquinoline has been reported, highlighting its preparation and subsequent reactivity. upol.cz The synthesis of various 4-aminoquinoline (B48711) derivatives through nucleophilic aromatic substitution on 7-substituted-4-chloro-quinolines with monoaminoalkanes and diaminoalkanes in neat conditions has also been extensively studied, providing a basis for comparative analysis. nih.gov

| Starting Material | Reagent(s) | Product(s) | Key Findings | Reference(s) |

| 2,4-dichloroquinoline-3-carbonitrile | Cyanoacetic acid hydrazide, triethylamine, MeOH | 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | Unexpected cyclization product formed. | tandfonline.com |

| 2,4-dichloroquinolines | Various amines | 2-amino-4-chloroquinolines, 4-amino-2-chloroquinolines, 2,4-diaminoquinolines | C4-chloro is more reactive than C2-chloro. | rsc.orgsciforum.net |

| 7-substituted-4-chloro-quinoline | Butyl amine (neat) | N-butyl-7-substituted-quinolin-4-amine | Efficient synthesis of 4-aminoquinoline derivatives. | nih.gov |

| 4,7-dichloroquinoline (B193633) | Ethane-1,2-diamine (neat) | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine | Synthesis of diaminoalkane substituted quinolines. | nih.gov |

Synthesis via Azido- and Tetrazoloquinoline Intermediates

An alternative and powerful strategy for the synthesis of aminoquinolines, including 2,4-diaminoquinoline derivatives, involves the use of azido- and tetrazoloquinoline intermediates. This method often provides a route to aminoquinolines that are not accessible through direct amination due to competing side reactions. researchgate.net

The synthesis typically begins with the conversion of a chloroquinoline to an azidoquinoline. For example, reacting 2,4-dichloroquinoline-3-carbonitrile with an equimolar amount of sodium azide (B81097) in DMF at room temperature selectively yields 4-azido-2-chloroquinoline-3-carbonitrile. researchgate.net The azide group can then be reduced to an amine.

Furthermore, the azido (B1232118) group can participate in intramolecular cyclizations to form tetrazoloquinolines. For instance, treatment of 2-chloroquinoline-3-carbaldehydes with sodium azide in acetic acid leads to the formation of tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org These tetrazoloquinolines can be considered "masked azides" and can be converted back to aminoquinolines under specific conditions. researchgate.net For example, the conversion of 2,4-diaminoquinolines from tetrazolo[1,5-a]quinolines has been explored. researchgate.net

The synthesis of quinoline-3-carbonitriles carrying amino groups at the 2- and/or 4-positions has been successfully achieved via the corresponding azido- or tetrazolo-quinolines, often proceeding through phosphazene intermediates. researchgate.net This multi-step sequence via a phosphazene intermediate has been reported as a superior method compared to direct amination, which can be problematic. researchgate.net The intramolecular [3+2] cycloaddition of azido-ketenimines and azido-carbodiimides also provides a pathway to fused heterocyclic systems that can subsequently yield 2-aminoquinolines. rsc.org

| Starting Material | Reagent(s) | Intermediate(s) | Product(s) | Key Findings | Reference(s) |

| 2,4-dichloroquinoline-3-carbonitrile | Sodium azide (1 eq.), DMF | 4-azido-2-chloroquinoline-3-carbonitrile | - | Selective substitution at the C4 position. | researchgate.net |

| 2,4-dichloroquinoline-3-carbonitrile | Sodium azide (2 eq.), DMF | 2,4-diazidoquinoline-3-carbonitrile | 5-azidotetrazolo[1,5-a]quinoline-4-carbonitrile | Formation of diazido and subsequent cyclized tetrazolo product. | researchgate.net |

| 2-chloroquinoline-3-carbaldehydes | Sodium azide, acetic acid | - | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | Efficient synthesis of tetrazoloquinoline derivatives. | rsc.org |

| Azido-iminophosphoranes | Ketenes | Azido-ketenimines | Indolo[1,2-a]quinazolines, Indolo[2,1-b]quinazolines | Intramolecular cycloaddition followed by N2 extrusion. | rsc.org |

| Azido-iminophosphoranes | Isocyanates | Azido-carbodiimides | Tetrazolo[5,1-b]quinazolines -> 2-aminoquinolines | Intramolecular cycloaddition and subsequent rearrangement. | rsc.org |

Regioselective Functionalization and Advanced Coupling Techniques

Beyond the initial synthesis of the this compound core, its further functionalization is critical for developing a diverse range of analogues. Advanced techniques such as C-H activation, dehydrogenative aromatization, and multicomponent reactions offer powerful tools for this purpose.

C-H Activation and Directing Group Strategies

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying heterocyclic scaffolds like quinoline. The 8-aminoquinoline (B160924) group itself can act as a directing group for metal-catalyzed C-H functionalization reactions. This has been demonstrated in various transformations, although enantiocontrol in such reactions has been a challenge. nih.gov Recent developments have shown that using a C5-substituted 8-aminoquinoline auxiliary can facilitate enantioselective C(sp3)-H functionalization. nih.gov

While many C-H functionalization methods for quinolines target the C2 position, there is growing interest in achieving selectivity at other positions. acs.org The development of cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transfer (SET) mechanism represents a significant advancement, allowing for practical and mild nitration at the C5 position. shu.ac.uk

Palladium-Catalyzed Dehydrogenative Aromatization

Palladium-catalyzed dehydrogenative aromatization offers an efficient route to construct the quinoline core and introduce amino groups. This strategy can be applied to the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. acs.orgfrontiersin.orgorganic-chemistry.orgresearchgate.net A synergistic Pd/Cu catalytic system is often crucial for these transformations, using oxygen as a green oxidant. acs.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of marketed drugs, demonstrating its practical utility. acs.org The intramolecular Fujiwara-Moritani reaction, a palladium-catalyzed dehydrogenative coupling, also allows for the synthesis of 4-substituted quinolines through a 6-exo-trig cyclization followed by deprotection and aromatization. mdpi.com

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic step. Several MCRs have been developed for the synthesis of quinoline scaffolds, offering a rapid and diversity-oriented approach. researchgate.net

Copper-catalyzed three-component reactions of aryl acetylenes, sulfonyl azides, and enaminones have been used to synthesize polysubstituted 4-aminoquinolines. scispace.com Similarly, copper-catalyzed one-pot multicomponent reactions involving amination, condensation, cyclization, and dehydrogenation steps have been developed for the synthesis of 2-aminoquinoline-3-carboamides. nih.gov Catalyst-free one-pot three-component reactions of arylglyoxal, 2-aminoquinoline, and other active methylene (B1212753) compounds have also been reported for the synthesis of quinoline-tethered α-amino ketones. bohrium.com The application of MCRs has also been instrumental in the discovery of novel aminoxazole 4-aminoquinolines with potent antiplasmodial activity. nih.gov

Synthesis of Related Halogenated Quinoline Amines for Comparative Studies

The synthesis of a variety of halogenated quinoline amines is crucial for establishing structure-activity relationships and for comparative studies. The halogenation of quinoline derivatives can be achieved through various methods. A metal-free, regioselective remote C-H halogenation of 8-substituted quinolines at the C5-position has been developed using trihaloisocyanuric acid as the halogen source. rsc.org

The synthesis of N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine has been reported, and their potential as inhibitors of monoamine oxidase (MAO) has been investigated. acs.orgacs.org Furthermore, extensive work has been done on the synthesis of halogenated quinolines (HQs) with various functional groups at the 2-position to explore their antibacterial and biofilm eradication activities. nih.gov The synthesis of a series of halogenated 4-quinolones has also been undertaken to evaluate their antiplasmodial activity. researchgate.net These studies highlight the importance of synthesizing a diverse library of halogenated quinoline amines to probe their biological properties.

Synthesis of 4,8-Dichloroquinolin-3-amine (B13134436) Analogues

While direct synthetic routes for 4,8-dichloroquinolin-3-amine are not extensively documented in recent literature, significant research has been conducted on the functionalization of the 4,8-dichloroquinoline (B1582372) core. The chlorine atoms at the 4 and 8 positions exhibit differential reactivity, enabling selective substitution. Palladium-catalyzed amination reactions have proven particularly effective for synthesizing N-substituted aminoquinolines from this precursor. mdpi.comresearchgate.net

Research into the Pd-catalyzed amination of 4,8-dichloroquinoline with various bulky adamantane-containing amines has demonstrated that monoamination occurs preferentially at the 4-position. mdpi.com These reactions are typically carried out in dioxane using a palladium catalyst, such as Pd(dba)₂, and a phosphine (B1218219) ligand like BINAP or DavePhos. mdpi.comresearchgate.net The choice of ligand can be critical; for instance, while BINAP is effective for many monoaminations, the more sterically demanding DavePhos ligand has been shown to be necessary for certain diamination reactions. mdpi.com

The monoamination of 4,8-dichloroquinoline with adamantane-containing amines has been shown to produce N-substituted 4-amino-8-chloroquinolines in good to excellent yields, ranging from 67% to 84%. mdpi.com This selective functionalization highlights the utility of 4,8-dichloroquinoline as a versatile intermediate for creating a library of substituted aminoquinolines.

| Amine Reactant | Catalyst System (Ligand) | Product | Yield |

|---|---|---|---|

| 2-(1-Adamantyloxy)ethylamine | Pd(dba)₂/BINAP | N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-4-amine | 77% |

| 2-(1-Adamantyl)ethylamine | Pd(dba)₂/BINAP | N-[2-(1-Adamantyl)ethyl]-8-chloroquinolin-4-amine | 67% |

| 2-(1-Adamantyl)-1-methylethylamine | Pd(dba)₂/BINAP | N-[2-(1-Adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine | 84% |

| 1-Adamantyl(phenyl)methylamine | Pd(dba)₂/BINAP | N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-4-amine | 70% |

Synthesis of N-Substituted 4-Aminoquinolines

The synthesis of N-substituted 4-aminoquinolines is a well-established area of research, with numerous methodologies developed to access this important class of compounds. nih.gov These methods range from classical nucleophilic aromatic substitution to modern catalytic and multicomponent reactions.

A primary and widely used method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline (B167314) derivative with a primary or secondary amine. nih.gov For instance, heating a 7-substituted-4-chloro-quinoline with an excess of an amine, such as butylamine, at elevated temperatures (120–130 °C) provides the corresponding N-substituted 4-aminoquinoline. nih.gov Similarly, reacting 4,7-dichloroquinoline with various mono- or dialkylamines under neat conditions is an effective route to a range of N-substituted 4-amino-7-chloroquinolines. nih.govplos.org

To enhance reaction efficiency, alternative energy sources have been employed. The use of ultrasound irradiation has been shown to facilitate the nucleophilic substitution of 4,7-dichloroquinoline with amines like 3-amino-1,2,4-triazole in ethanol (B145695), leading to high yields in significantly reduced reaction times. semanticscholar.org

More advanced, metal-catalyzed approaches have also been developed. A palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of an amine provides a novel route to 4-aminoquinolines. nih.gov This method utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant and demonstrates excellent functional group tolerance. nih.gov

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials. A modular three-component synthesis has been developed involving an imidoylative Sonogashira coupling followed by a cyclization cascade to produce highly substituted 4-aminoquinolines. acs.org Another innovative approach involves a Lewis acid-mediated reaction of 2-aminobenzonitriles with activated alkynes, proceeding through an aza-Michael addition and subsequent intramolecular annulation to yield polysubstituted 4-aminoquinolines. researchgate.net

| Methodology | Key Reagents | General Product | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4,7-Dichloroquinoline, various amines | N-Substituted-7-chloroquinolin-4-amines | nih.gov |

| Ultrasound-Assisted SNAr | 4,7-Dichloroquinoline, 3-Amino-1,2,4-triazole, ethanol | 7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | semanticscholar.org |

| Pd-Catalyzed Dehydrogenative Aromatization | 2,3-Dihydroquinolin-4(1H)-one, amines, Pd(OAc)₂, Cu(OAc)₂ | Substituted 4-Aminoquinolines | nih.gov |

| Three-Component Imidoylative Sonogashira/Cyclization | Aryl halide, terminal alkyne, isocyanide, Pd catalyst | Polysubstituted 4-Aminoquinolines | acs.org |

| Aza-Michael/Annulation Cascade | 2-Aminobenzonitrile, ynone, Lewis acid | 2-Substituted-3-carbonyl-4-aminoquinolines | researchgate.net |

Pre Clinical Research on Biological Activities and Molecular Interactions of 2,4 Dichloroquinolin 3 Amine Derivatives

Exploration of Antimicrobial Potential

The antimicrobial properties of 2,4-dichloroquinolin-3-amine derivatives have been a key focus of investigation, with promising results against various pathogens.

Antibacterial Activities

Numerous studies have highlighted the antibacterial efficacy of derivatives synthesized from the this compound scaffold. For instance, a series of novel aminophenylaminoquinoline analogues, derived from 4,7-dichloroquinoline (B193633), have shown potency against both Gram-positive and Gram-negative bacteria. ijpsr.com Similarly, new 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have demonstrated moderate to good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org

Further research into quinoxaline-based compounds, derived from o-phenylenediamine, identified derivatives with good to moderate activity against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli. nih.gov Specifically, compound 5p from this series emerged as a potent broad-spectrum antibacterial agent. nih.gov The introduction of a thiosemicarbazide (B42300) group at position 4 of the quinoline (B57606) ring has also been shown to enhance antibacterial activity. tandfonline.com

Azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives have also been synthesized and tested, showing effective inhibition of both Staphylococcus aureus and Escherichia coli. orientjchem.org Certain compounds within this series, namely AZT b2, AZT b3 to AZT g2, and AZT g3, were found to be more potent than standard drugs. orientjchem.org Additionally, s-triazine derivatives incorporating a quinoline moiety have demonstrated good antibacterial activity, with compounds 1a, 1c, and 2c showing significant inhibition against all eight bacterial strains tested. derpharmachemica.com

| Derivative Class | Bacterial Strains | Key Findings | Citation |

|---|---|---|---|

| Aminophenylaminoquinoline analogues | Gram-positive and Gram-negative bacteria | Showed potency against a range of bacteria. | ijpsr.com |

| 3-Amino-2-methyl-quinazolin-4(3H)-one derivatives | E. coli, S. aureus, P. mirabilis | Demonstrated moderate to good activity. | sapub.org |

| Quinoxaline-based compounds | S. aureus, B. subtilis, MRSA, E. coli | Compound 5p identified as a potent broad-spectrum agent. | nih.gov |

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | S. aureus, E. coli | Some derivatives were more potent than standard drugs. | orientjchem.org |

| s-Triazine derivatives with quinoline moiety | Various bacterial strains | Compounds 1a, 1c, and 2c showed good inhibition. | derpharmachemica.com |

Antifungal Activities

The antifungal potential of this compound derivatives is also an active area of research. Studies on azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have shown their effectiveness in inhibiting the growth of Candida albicans. orientjchem.org Similarly, s-triazine derivatives containing a quinoline moiety have exhibited antifungal properties. derpharmachemica.com

Research into fluorinated quinoline analogs has revealed good antifungal activity against S. sclerotiorum and R. solani. mdpi.com Furthermore, a series of 2H- orientjchem.orgnih.govnih.govtriazolo[4,5-g]isoquinoline-4,9-diones demonstrated potent antifungal activity against various pathogenic fungal strains, with some compounds completely inhibiting fungal growth at low concentrations. jst.go.jp

| Derivative Class | Fungal Strains | Key Findings | Citation |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans | Effective in inhibiting fungal growth. | orientjchem.org |

| s-Triazine derivatives with quinoline moiety | Not specified | Exhibited antifungal properties. | derpharmachemica.com |

| Fluorinated quinoline analogs | S. sclerotiorum, R. solani | Showed good antifungal activity. | mdpi.com |

| 2H- orientjchem.orgnih.govnih.govTriazolo[4,5-g]isoquinoline-4,9-diones | Pathogenic fungal strains | Some compounds completely inhibited fungal growth at low concentrations. | jst.go.jp |

Antiviral Activities

The antiviral potential of quinoline derivatives has been explored against several viruses. Novel quinoline derivatives have shown a significant dose-dependent reduction in the amount of Dengue virus serotype 2 (DENV2) envelope protein. nih.gov Specifically, compound 1 showed a statistically significant reduction at concentrations of 3 and 10 µM, while compound 2 was significant at 10 µM. nih.gov

Furthermore, the introduction of a 3-amino-4-piperazinylphenyl functionality to a chromone (B188151) scaffold resulted in derivatives with specific antiviral activity against the SARS-CoV. nih.gov The 2-pyridinylpiperazinylphenyl substituents, in particular, conferred selective antiviral activity. nih.gov These findings underscore the potential of modifying the this compound core to develop novel antiviral agents.

Investigation of Antiproliferative and Anticancer Mechanisms

Beyond their antimicrobial effects, derivatives of this compound have been extensively studied for their potential as anticancer agents, with research focusing on their ability to modulate cellular processes and induce cell death in cancer cells.

Modulation of Cellular Proliferation and Cell Cycle Progression

Several studies have demonstrated the ability of these derivatives to inhibit cancer cell growth and interfere with the cell cycle. A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and evaluated for their anticancer efficacy, with one compound, QTZ05, showing potent and selective antitumor activity in colon cancer cell lines. researchgate.netnih.gov Cell cycle analysis revealed that QTZ05 caused an arrest in the sub-G1 phase in HCT-116 cells. researchgate.netnih.gov

Another study on novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives found that one compound, LM08, had selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line. nih.gov Further investigation showed that LM08 significantly inhibited the clonogenic survival of these cancer cells. nih.gov Additionally, certain 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle at higher concentrations in CCRF-CEM cancer cells.

Induction of Apoptosis Pathways

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. The 1H-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 was found to induce apoptosis in HCT-116 cells in a concentration-dependent manner, characterized by chromatin condensation. researchgate.netnih.gov

Similarly, the cytotoxic effects of the 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative LM08 in A2780 ovarian cancer cells were mediated by the induction of apoptosis. nih.gov Flow cytometry analysis showed a significant increase in apoptotic cells when treated with LM08. nih.gov Furthermore, a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated that the most potent antiproliferative derivatives, 3g and 3h, acted as activators of caspases-3 and 8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2, classifying them as apoptosis inducers. mdpi.com

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Citation |

|---|---|---|---|---|

| 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives (e.g., QTZ05) | Colon cancer (HCT-116) | Sub-G1 cell cycle arrest, Apoptosis induction | Potent and selective antitumor efficacy. | researchgate.netnih.gov |

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones (e.g., LM08) | Ovarian cancer (A2780) | Inhibition of clonogenic survival, Apoptosis induction | Selective and potent cytotoxic efficacy. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | Leukemia (CCRF-CEM) | G0/G1 cell cycle arrest | Accumulation of cells in G0/G1 phase at higher concentrations. | |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (e.g., 3g, 3h) | Various | Apoptosis induction (Caspase activation, Bax up-regulation, Bcl2 down-regulation) | Classified as apoptosis inducers. | mdpi.com |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Several derivatives of the quinoline scaffold have been identified as potent inhibitors of this process. nih.govnih.gov The vascular endothelial growth factor (VEGF) pathway is a primary regulator of angiogenesis, and its inhibition is a key strategy in cancer therapy. nih.govmdpi.com Quinoline derivatives have been shown to target key components of this pathway, including the VEGF receptors (VEGFRs). mdpi.comsnv63.ru

Specifically, certain 4-aminoquinoline (B48711) compounds have been identified as antagonists of the apelin receptor, which in turn blocks VEGF-mediated angiogenesis. google.com In vivo studies using models of laser-induced choroidal neovascularization demonstrated that amodiaquine, a 4-aminoquinoline derivative, can reduce the size of new blood vessel lesions. google.com Furthermore, some quinoline-based compounds act as dual inhibitors of both c-Met and VEGFR-2, two key tyrosine kinases involved in tumor angiogenesis and progression. nih.gov This dual inhibition leads to a potent anti-angiogenic effect. nih.gov

Disruption of Cell Migration

The ability of cancer cells to migrate is fundamental to invasion and metastasis. mdpi.com Several studies have highlighted the potential of this compound derivatives to disrupt this crucial process. For instance, a novel 1H-pyrazolo[3,4-b]quinolin-3-amine derivative, RP-010, was found to significantly decrease the migration of prostate cancer cells in vitro at various concentrations. researchgate.net Similarly, other quinoline derivatives have been shown to inhibit the migration of different cancer cell lines. nih.gov The mechanism behind this disruption is often linked to the modulation of the cellular cytoskeleton and signaling pathways that govern cell motility.

Enzyme and Receptor Target Engagement

The anticancer effects of this compound derivatives are often attributed to their ability to engage with and modulate the activity of specific enzymes and receptors that are critical for cancer cell survival and proliferation.

Protein kinases are a major class of enzymes that are frequently dysregulated in cancer. Derivatives of the quinoline scaffold have been extensively studied as inhibitors of various protein kinases.

EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. snv63.ru Pyrrolo[2,3-d]pyrimidines, which share structural similarities with the quinoline core, have been developed as potent inhibitors of both EGFR and VEGFR. snv63.ru

c-Met and VEGFR-2: Some quinoline derivatives have been specifically designed as dual inhibitors of c-Met and VEGFR-2. nih.gov A notable example, E7050, demonstrated potent inhibition of the phosphorylation of both receptors in vitro and in vivo, leading to tumor regression in xenograft models. mdpi.comnih.gov

Aurora Kinase A/B: Aurora kinases are essential for cell cycle progression, and their inhibition can enhance the efficacy of other anticancer drugs. nih.gov Studies have shown that inhibiting Aurora B kinase can potentiate the apoptotic effects of EGFR inhibitors like osimertinib (B560133) in lung cancer cells. nih.gov

The microtubule network is a critical component of the cell's cytoskeleton, playing a vital role in cell division, shape, and migration. nih.gov Several anticancer agents function by disrupting tubulin polymerization and microtubule dynamics. nih.govresearchgate.net Derivatives of quinoline have been investigated for their ability to interfere with tubulin assembly. mdpi.com

Some compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govplos.org Molecular docking studies suggest that these compounds can bind to the colchicine-binding site on tubulin, thereby preventing its proper assembly into microtubules. mdpi.comnih.gov Immunofluorescence assays have visually confirmed the disruption of the microtubule network in cancer cells treated with these derivatives. nih.govnih.gov

Nuclear receptors are a class of transcription factors that regulate gene expression in response to various signals. nih.gov Their modulation can impact cancer cell growth and survival. researchgate.net Certain aminoquinoline derivatives have been shown to modulate the responsiveness of nuclear receptors. google.com For example, research has indicated that some derivatives can influence the activity of the orphan nuclear receptor Nurr1, which is essential for the development and maintenance of certain neurons and has been implicated in other cellular processes. google.com

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

A crucial step in the pre-clinical evaluation of potential anticancer agents is the assessment of their cytotoxic effects on various cancer cell lines. japsonline.com Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a wide range of human cancer cell lines. researchgate.netfarmaceut.orggoogle.com

For instance, a series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were evaluated against a panel of ten cancer cell lines, with one compound, QTZ05, showing potent and selective antitumor efficacy in colon cancer cell lines. researchgate.net Another study on 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones found that the derivative LM08 exhibited selective and potent cytotoxicity in the A2780 ovarian cancer cell line. researchgate.net Furthermore, a nanocarrier system incorporating a derivative of (4,7-dichloroquinolin-2-yl)methanol demonstrated cytotoxicity against a breast cancer cell line. nih.govmdpi.com

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells. The table below summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines as reported in the literature.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |

| 1H-pyrazolo[3,4-b]quinolin-3-amine (QTZ05) | Colon Cancer (HCT-116, HCT-15, HT-29, LOVO) | 2.3 - 10.2 µM | researchgate.net |

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM08) | Ovarian Cancer (A2780) | Potent and selective | researchgate.net |

| 7-chloroquinoline derivatives | Breast Cancer (MCF-7) | IC50 < 50 µM for several derivatives | researchgate.net |

| 4-aminoquinoline derivatives | Breast Cancer (MCF-7, MDA-MB468) | Some more potent than chloroquine (B1663885) | researchgate.net |

| N,4-diaryl-1,3-thiazole-2-amines (10s) | Gastric Cancer (SGC-7901) | Submicromolar | plos.org |

| Pyrrolo[2,3-d]pyrimidines | Various | Varies depending on specific derivative and cell line | snv63.ru |

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

Antiprotozoal and Antimalarial Investigations

The quinoline scaffold is a well-established pharmacophore in the development of antimalarial drugs. nih.gov Research has extended to derivatives of this compound, exploring their efficacy against various parasitic protozoa, including the malaria parasite Plasmodium falciparum and Leishmania species.

Efficacy Against Plasmodium falciparum Strains

Derivatives of 4-aminoquinoline have demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. plos.orgplos.org The 4-aminoquinoline core is considered a crucial pharmacophore for antimalarial activity. plos.orgmdpi.comnih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the 7-chloro group and the 4-amino group for the inhibition of hemozoin formation and for the accumulation of the drug in the parasite's acidic food vacuole. mdpi.comnih.govresearchgate.net Modifications to the side chain attached to the 4-amino group have been a key strategy in developing new compounds with improved efficacy against resistant strains. plos.orgtandfonline.com

Several studies have reported the synthesis and in vitro evaluation of various 4-aminoquinoline derivatives against different P. falciparum strains. For instance, certain hybrid molecules incorporating the 4-aminoquinoline scaffold have shown potent, nanomolar-range activity against both CQS (3D7) and CQR (K1, W2) strains. plos.orgnih.govacs.org Some derivatives have exhibited higher potency than the standard drug chloroquine against resistant strains. nih.govplos.org The resistance index (RI), which is the ratio of the IC₅₀ value for the resistant strain to that of the sensitive strain, is a critical parameter in evaluating the potential of these new compounds to overcome resistance.

| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Chloroquine | 3D7 (CQS) | Varies | plos.org |

| W2 (CQR) | Varies | plos.org | |

| Monoquinoline (MAQ) | 3D7 (CQS) | Nanomolar range | plos.org |

| W2 (CQR) | Nanomolar range | plos.org | |

| Bisquinoline (BAQ) | 3D7 (CQS) | Nanomolar range | plos.org |

| W2 (CQR) | Nanomolar range | plos.org | |

| Quinoline-triazole hybrid | W2 (CQR) | 1.72–8.66 | scielo.br |

| Fluorine-containing quinoline-thiocarbazide | CQR Strain | 0.10 | nih.gov |

| 4-Methylaminoquinoline derivatives | 3D7 (CQS) | <0.5 | acs.org |

| K1 (CQR) | <0.5 | acs.org | |

| Neocryptolepine analogue | Pf3D7 (CQS) | 1.233 | nih.gov |

| PfK1 (MDR) | 1.361 | nih.gov | |

| Pyrazole-quinoline derivative | P. falciparum | 0.036 µg/mL | nih.gov |

| Quinoline-triazole hybrid (Compound 53) | Pf3D7 (CQS) | 21.89 | nih.gov |

This table is interactive. Users can sort and filter the data.

Inhibition of Hemozoin Formation

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. nih.govpnas.org During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). asm.org The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. pnas.org Quinoline derivatives are believed to interfere with this process. researchgate.netnih.gov

The proposed mechanisms for hemozoin inhibition by quinoline compounds include:

Complexation with Heme: The quinoline molecule may form a complex with the Fe(III)PPIX monomer, preventing its incorporation into the growing hemozoin crystal. nih.govnih.gov

Capping of Hemozoin Crystals: The drug may bind to the surface of the hemozoin crystal, blocking further growth. pnas.orgnih.gov

Drug-Heme Complex Capping: A complex of the drug and heme might cap the crystal, preventing further polymerization. nih.gov

Several studies have demonstrated that derivatives of 4-aminoquinoline effectively inhibit the formation of β-hematin (the synthetic analogue of hemozoin) in vitro. plos.orgtandfonline.comresearchgate.net This inhibition is often dose-dependent and correlates with the antiplasmodial activity of the compounds. plos.orgplos.org The 7-chloro group on the quinoline ring is considered essential for this inhibitory activity. researchgate.net

| Compound/Derivative | Effect on Hemozoin Formation | Reference |

| Monoquinoline (MAQ) | Significant, dose-dependent inhibition | plos.orgplos.org |

| Bisquinoline (BAQ) | Significant, dose-dependent inhibition | plos.orgplos.org |

| Nω oxide derivative of thiazolidin-4-one analogs | Inhibited β-hematin formation (IC₅₀: 0.35–0.43 μM) | tandfonline.com |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives | Significantly reduced heme crystallization (IC₅₀ < 10 µM) | nih.gov |

This table is interactive. Users can sort and filter the data.

Antileishmanial Activities and Mechanisms

Quinoline derivatives have also been investigated for their potential against Leishmania, the protozoan parasite responsible for leishmaniasis. rsc.orgfrontiersin.org Research has shown that these compounds can be effective against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. nih.govmdpi.com

The mechanisms of antileishmanial action for quinoline derivatives are multifaceted and can include:

Inhibition of Respiration and Macromolecular Biosynthesis: Some quinoline alkaloids have been shown to inhibit parasite respiration and interfere with the synthesis of essential macromolecules. frontiersin.org

Induction of Apoptosis-like Death: Certain derivatives can trigger programmed cell death in the parasite. frontiersin.org

Macrophage Activation: Some compounds may enhance the host's immune response by activating macrophages to produce nitric oxide (NO), a molecule with leishmanicidal properties. frontiersin.org

Mitochondrial Dysfunction: Some derivatives can cause a collapse of the parasite's mitochondrial membrane potential. nih.gov

Numerous studies have reported the synthesis and evaluation of quinoline derivatives against various Leishmania species, including L. chagasi, L. donovani, L. amazonensis, L. panamensis, and L. major. frontiersin.orgnih.govmdpi.comacs.org The efficacy of these compounds is often compared to standard antileishmanial drugs like pentamidine (B1679287) and miltefosine. nih.govrsc.org

| Compound/Derivative | Leishmania Species | Activity | Reference |

| 3-substituted quinoline (Compound 3b) | L. chagasi (promastigotes) | IC₅₀ = 0.091 µg/ml | nih.gov |

| 3-substituted quinoline (Compound 3b) | L. chagasi (amastigotes) | 8.3-fold more active than pentavalent antimony | nih.gov |

| Quinoline–metronidazole hybrid (Compound 15i) | L. donovani (promastigotes) | IC₅₀ = 5.42 μM | acs.org |

| Quinoline–metronidazole hybrid (Compound 15i) | L. donovani (amastigotes) | IC₅₀ = 3.75 μM | acs.org |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | L. mexicana (promastigotes) | IC₅₀ < 10 µM | nih.gov |

| N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amine (Compound 5) | Various Leishmania species (promastigotes) | Good activity | nih.gov |

| Diphenyl triazine derivative (T4) | L. donovani (promastigotes) | IC₅₀ = 1.074 μM | rsc.org |

| Diphenyl triazine derivative (T7) | L. donovani (promastigotes) | IC₅₀ = 1.158 μM | rsc.org |

This table is interactive. Users can sort and filter the data.

Other Biologically Relevant Activities

Beyond their antiparasitic properties, derivatives of this compound have shown promise in other therapeutic areas, notably as anti-inflammatory and immunomodulatory agents.

Anti-inflammatory Properties

Quinoline-based compounds have been explored as anti-inflammatory agents targeting various pharmacological pathways. rsc.orgresearchgate.net Some derivatives have demonstrated anti-inflammatory effects comparable to established drugs like diclofenac. frontiersin.org The anti-inflammatory properties of these compounds are often evaluated in animal models of inflammation. nih.gov

The mechanisms underlying the anti-inflammatory effects of quinoline derivatives can be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the downregulation of T-cell function. nih.gov Some studies have shown that these compounds can reduce the production of pro-inflammatory cytokines like TNF-α. researchgate.net

| Compound/Derivative | Anti-inflammatory Activity | Reference |

| Substituted quinoline carboxylic acid ( CL 306 ,293) | Suppressed inflammation in adjuvant arthritis model | nih.gov |

| 7-chloro-4-phenylsulfonyl quinoline | Good anti-inflammatory potential | rsc.org |

| Ibuprofen-quinoline hybrids | Anti-inflammatory effects comparable to ibuprofen | frontiersin.org |

| Quinoline derivatives bearing azetidinones scaffolds | Significant anti-inflammatory activity | researchgate.net |

This table is interactive. Users can sort and filter the data.

Immunomodulatory Effects

Certain quinoline derivatives have been shown to possess immunomodulatory properties, meaning they can alter the activity of the immune system. mdpi.compreprints.orgekb.eg These effects can include enhancing cell-mediated immunity and modulating the production of cytokines. nih.govrsc.org For example, some quinoline-3-carboxamide (B1254982) derivatives have been found to affect spleen lymphocyte proliferation and TNF-alpha production by macrophages. nih.gov Other research suggests that some derivatives can activate natural killer (NK) cells, which play a role in tumor surveillance. nih.govrsc.org

| Compound/Derivative | Immunomodulatory Effect | Reference |

| Quinoline-3-carboxamide derivatives | Modulated spleen lymphocyte proliferation and TNF-alpha production | nih.gov |

| 3-substituted amide quinolin-2(1H)-ones | Reduced IL-1β secretion | acs.org |

| Quinoline-3-carboxamide derivatives | Activate natural killer (NK) cells | nih.govrsc.org |

This table is interactive. Users can sort and filter the data.

Antihypertensive and Anticonvulsant Potentials

Extensive searches of publicly available scientific literature and databases have revealed no specific preclinical research focused on the antihypertensive or anticonvulsant properties of this compound derivatives. While the broader class of quinoline-based compounds has been investigated for a wide range of biological activities, including effects on blood pressure and the central nervous system, research specifically identifying and evaluating derivatives of this compound for these particular therapeutic potentials appears to be absent from the current body of published work.

The existing research on quinoline derivatives showcases a diverse array of pharmacological activities. For instance, various studies have explored different substituted quinolines for their potential to lower blood pressure or to control seizures. These investigations have typically focused on other structural classes of quinoline, such as 8-substituted quinolines, quinoline-appended chalcones, and quinoline-2(1H)-one derivatives. eurekaselect.comnih.govresearchgate.netresearchgate.net However, the specific structural moiety of this compound and its derivatives has not been the subject of published preclinical studies in the context of hypertension or epilepsy.

Therefore, no data tables or detailed research findings on the antihypertensive and anticonvulsant potentials of this compound derivatives can be provided at this time. The absence of such information highlights a potential area for future investigation within the field of medicinal chemistry.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Features Influencing Biological Potency

SAR studies on quinoline (B57606) derivatives have identified several structural features critical for their biological potency. The quinoline nucleus itself is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. orientjchem.orgresearchgate.net The properties of this core structure can be significantly altered by the nature and position of its substituents. researchgate.net

Key structural determinants for activity often include:

Substitutions at the 3-position: This position on the quinoline ring has been identified as a critical site for substitution. The presence of a substituent at C3 is often an absolute requirement for significant biological activity in certain classes of quinoline derivatives. researchgate.net

The Amino Group: The amine functionality, such as the one at the 3-position in 2,4-Dichloroquinolin-3-amine, can be crucial. For instance, in 4-aminoquinolines, this group may act as a hydrogen bond donor, which is essential for activity. ijisrt.com

Aromaticity: The π-electron distribution of the quinoline ring system plays a role in the mechanism of action for certain biological activities, such as antimalarial efficacy, which involves π-π stacking interactions with biological targets like ferriprotoporphyrin IX. mdpi.com

Linker Groups: In more complex derivatives, the linker connecting the quinoline core to other moieties is vital. For example, studies on analogs of the PPARγ modulator INT131, which features a quinoline group, have shown that a sulfonamide linker is critical for its activity. nih.govnih.gov

| Structural Feature | Influence on Biological Potency | Example Context | Source |

|---|---|---|---|

| Quinoline Nucleus | Acts as a privileged scaffold for diverse biological activities. | General antibacterial, antimalarial, anticancer agents. | orientjchem.orgresearchgate.net |

| Substitution at C3-Position | Often critical for activity; absence can lead to loss of potency. | α2C-adrenoceptor antagonists. | researchgate.net |

| Amine Group at C4-Position | Can act as a crucial hydrogen bond donor, essential for binding. | Antimalarial 4-aminoquinolines. | ijisrt.com |

| Aromaticity of the Ring System | Important for π-π stacking interactions with biological targets. | Antimalarial action via complexing with ferriprotoporphyrin IX. | mdpi.com |

| Sulfonamide Linker | Identified as a critical component for high transcriptional potency. | PPARγ-targeted antidiabetics like INT131 analogs. | nih.govnih.gov |

Impact of Halogenation and Amine Substitutions on Efficacy

The presence and positioning of halogen atoms and the nature of amine substitutions on the quinoline scaffold profoundly affect the compound's efficacy.

Halogenation: The introduction of halogens, such as the two chlorine atoms in this compound, is a common strategy in medicinal chemistry to modulate a molecule's properties. mdpi.comresearchgate.net Halogenation can influence:

Electronic Properties: Halogens are electron-withdrawing groups that can alter the electron density of the quinoline ring, affecting its interaction with biological targets. nih.gov

Lipophilicity: Halogens can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes.

Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. For example, a bromine atom at position 4 of a benzene (B151609) ring in certain PPARγ modulators enables a weak hydrogen bond, resulting in higher ligand affinity. nih.gov

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's biological half-life.

A 2D-QSAR study on quinoline derivatives with antimalarial activity highlighted that the presence of chlorine is a greater contributor to activity than fluorine. mdpi.com Furthermore, regioselective halogenation studies have developed methods to precisely place halogens at specific positions, such as C5, on the quinoline ring to generate new analogs for screening. rsc.org

Amine Substitutions: Modifications to the amine group or its position are central to the SAR of many quinoline derivatives.

Position: Nucleophilic aromatic substitution reactions on 2,4-dichloroquinazoline (B46505) precursors consistently show regioselectivity for substitution at the 4-position by various amine nucleophiles. nih.gov This highlights the importance of the substitution pattern.

Linker Type: In the design of 2,4-disubstituted quinoline derivatives as antimalarial agents, different linkers at the C4 position, such as an amide versus a secondary amine, resulted in varied levels of activity. nih.gov

Side Chain: For 4-aminoquinoline (B48711) antimalarials, the nature of the dialkylaminoalkyl side chain at the C4 position is critical. A chain of 2-5 carbon atoms between the nitrogen atoms is often found to be optimal for activity. pharmacy180.com

Derivation of Quantitative Structure-Activity Models

QSAR models provide mathematical equations that describe the relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov These models are fundamental tools for predicting the activity of novel compounds before their synthesis. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These descriptors are then correlated with a measured biological endpoint (e.g., IC50 values).

Commonly used descriptors in the QSAR analysis of quinoline derivatives include:

Constitutional Descriptors: These relate to the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule. In one study on antimalarial hydrazones, the descriptors T_N_O_3 and T_C_N_6, which relate to the number of specific atom types, were found to be important. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and include properties like HOMO/LUMO energies and electrostatic potentials. The Most-vePotential descriptor was identified as significant in a QSAR model for antimalarial activity. nih.gov

3D Descriptors: These relate to the three-dimensional structure of the molecule. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used 3D-QSAR methods that calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. nih.govnih.gov

Once descriptors are calculated, statistical regression methods are used to build the QSAR model.

Linear Regression: Multiple Linear Regression (MLR) is a common technique used to create a simple linear equation relating the descriptors to the biological activity. nih.gov Partial Least Squares (PLS) regression is another linear method that is particularly useful when the number of descriptors is large or when they are correlated. nih.govallsubjectjournal.com PLS analysis has been successfully applied to CoMFA and CoMSIA models for quinoline derivatives. nih.gov

Non-Linear Regression: When the relationship between structure and activity is not linear, non-linear methods are employed. These can include machine learning techniques like k-nearest neighbors (KNN) and decision trees (DT), which can capture more complex relationships within the data. nih.gov

A QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used various linear and non-linear machine learning regression methods to model their inhibitory activity. nih.gov

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure of the human brain. nih.gov They are powerful tools for modeling complex, non-linear relationships and are increasingly used in QSAR studies. technion.ac.ilnih.gov ANNs, particularly multilayer networks, are applied in the regression analysis of structure-activity data. nih.govresearchgate.net

In the context of quinoline derivatives, ANNs have been used alongside other methods like gradient boosting and back-propagation neural networks (BPNN) to develop robust QSAR models. nih.gov These models can often achieve higher predictive quality compared to traditional linear methods, making them valuable for accurately predicting the biological response of new molecules. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 2,4-dichloroquinolin-3-amine. The spectra are characterized by vibrations of specific bonds within the molecule.

In the FT-IR spectrum, the primary amine (-NH₂) group gives rise to characteristic stretching vibrations. Typically, primary amines exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. utdallas.edulibretexts.org Bending vibrations for the N-H bond are also expected around 1500-1600 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The carbon-nitrogen (C-N) stretching of the aromatic amine is anticipated in the 1200-1350 cm⁻¹ range. libretexts.org The quinoline (B57606) ring itself will produce a series of characteristic C=C and C=N stretching bands in the 1400-1650 cm⁻¹ fingerprint region. The presence of two chlorine atoms is indicated by C-Cl stretching vibrations, which typically appear as strong bands in the lower frequency region of the spectrum, generally below 850 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. researchgate.net The symmetric vibrations of the substituted quinoline ring are particularly Raman active and can be used to confirm the substitution pattern.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium - Weak |

| Amine (N-H) | Bending | 1500 - 1600 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium - Weak |

| Quinoline Ring (C=C, C=N) | Ring Stretching | 1400 - 1650 | Medium - Strong |

| Aromatic Amine (C-N) | Stretch | 1200 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by providing information about the hydrogen and carbon framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzo portion of the quinoline ring. Given the substitution pattern, four aromatic protons (H-5, H-6, H-7, and H-8) would be present, likely appearing as a complex multiplet system in the downfield region (typically δ 7.0-8.5 ppm). nih.govmdpi.com The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons. The carbons bonded to the electronegative chlorine atoms (C-2 and C-4) and the nitrogen atom (C-8a and C-4a) would be significantly deshielded, appearing at lower field (higher ppm values). researchgate.netpressbooks.pub The carbon attached to the amine group (C-3) would also have a characteristic chemical shift.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ | Variable (e.g., 4.0 - 6.0) | Broad Singlet | 2H |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-4 | 145 - 155 |

| C-3 | 120 - 130 |

| C-5, C-6, C-7, C-8 | 120 - 140 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to delineate the spin system of the four protons (H-5 through H-8) on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netresearchgate.net This allows for the definitive assignment of the protonated carbons in the quinoline ring (C-5, C-6, C-7, and C-8).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In this case, DEPT-135 would show positive signals for the four CH carbons and no signals for the five quaternary carbons. columbia.edu

Mass Spectrometry (MS, ESI-MS, GC/MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. utdallas.edu For this compound (C₉H₆Cl₂N₂), the presence of two chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a cluster of peaks for the molecular ion: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. researchgate.net

Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing such compounds, often yielding the protonated molecule [M+H]⁺. researchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, providing both retention time data and a mass spectrum. asianpubs.orgasianpubs.org

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include the loss of a chlorine radical (Cl•), the elimination of an HCl molecule, and cleavage of the amino group or related fragments.

Table 4: Predicted High-Resolution Mass Spectrometry Data for C₉H₆Cl₂N₂

| Ion | Formula | Calculated m/z (Monoisotopic) |

|---|---|---|

| [M]⁺ | C₉H₆³⁵Cl₂N₂ | 211.9908 |

| [M+2]⁺ | C₉H₆³⁵Cl³⁷ClN₂ | 213.9878 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. libretexts.orgmsu.edu The quinoline ring system is an aromatic chromophore that exhibits characteristic π→π* transitions. The spectrum of this compound in a suitable solvent (like ethanol (B145695) or acetonitrile) is expected to show multiple absorption bands. Typically, substituted quinolines display two or three main absorption bands in the UV region (200-400 nm). researchgate.netup.ac.za The presence of the amino group (-NH₂) as an auxochrome and the chlorine atoms will cause a bathochromic (red shift) and potentially hyperchromic (increased intensity) effect on the absorption maxima (λ_max) compared to the unsubstituted quinoline core. researchgate.net This technique is particularly useful for quantitative analysis and for studying interactions with other molecules, such as metal ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. The this compound molecule itself is a diamagnetic, closed-shell system and is therefore EPR-silent.

However, EPR spectroscopy becomes an indispensable tool when this compound acts as a ligand to form coordination complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III), V(IV)O). The nitrogen atom of the amine group and the quinoline ring nitrogen can act as donor sites. If a complex with a paramagnetic metal center is formed, its EPR spectrum would provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, the nature of the metal-ligand bonding, and the spin state of the metal ion.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related dichloroquinoline derivatives provides significant insight into the expected solid-state conformation and packing of this class of compounds.

Detailed research findings on analogous structures, such as 2,4-dichloroquinoline (B42001) and ethyl 2,4-dichloroquinoline-3-carboxylate, offer a predictive framework for the structural characteristics of this compound.

Detailed Research Findings

The crystal structure of 2,4-dichloroquinoline has been determined, revealing that it crystallizes in the monoclinic space group P21/n. iucr.org The asymmetric unit contains two crystallographically independent molecules. In both molecules, the quinoline ring system is essentially planar. iucr.org The packing in the crystal is stabilized by weak C—H···Cl and C—H···N interactions, with the molecules arranged in a face-to-face manner along the c-axis. iucr.org

Similarly, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate , a compound with a substituent at the 3-position, has been elucidated. researchgate.netnih.gov This compound's quinoline and carboxylate groups have mean planes that form a dihedral angle of 87.06 (19)°. nih.gov The crystal packing is characterized by weak C—H···O hydrogen bonds, which link the molecules into chains. nih.gov The deviation in the C—Cl bond lengths is attributed to the sp2 hybridization of the quinoline ring. researchgate.net

Another related compound, 2,4-dichloro-7,8-dimethylquinoline , crystallizes in the orthorhombic system, with two independent, essentially planar molecules in the asymmetric unit. nih.gov The crystal structure features weak π–π stacking interactions that link pairs of molecules. nih.gov

These studies collectively indicate that the 2,4-dichloroquinoline core tends to be planar and that crystal packing is often governed by a combination of weak hydrogen bonds and π–π stacking interactions. The nature and position of substituents on the quinoline ring, such as the 3-amine group in the title compound, would be expected to play a significant role in the specific intermolecular hydrogen bonding network.

Interactive Data Tables

The crystallographic data for key related compounds are summarized below, providing a basis for understanding the likely structural parameters of this compound.

Table 1: Crystallographic Data for Selected Dichloroquinoline Derivatives

| Parameter | 2,4-Dichloroquinoline iucr.org | 2,4-Dichloro-7,8-dimethylquinoline nih.gov | Ethyl 2,4-dichloroquinoline-3-carboxylate nih.gov |

| Molecular Formula | C₉H₅Cl₂N | C₁₁H₉Cl₂N | C₁₂H₉Cl₂NO₂ |

| Molar Mass ( g/mol ) | 198.04 | 226.09 | 269.09 |

| Crystal System | Monoclinic | Orthorhombic | Not specified |

| Space Group | P2₁/n | Pbca | Not specified |

| a (Å) | 10.3689 (3) | 20.3054 (9) | Not specified |

| b (Å) | 11.9215 (3) | 3.9992 (2) | Not specified |

| c (Å) | 13.6380 (5) | 25.5743 (11) | Not specified |

| α (°) | 90 | 90 | Not specified |

| β (°) | 98.937 (3) | 90 | Not specified |

| γ (°) | 90 | 90 | Not specified |

| Volume (ų) | 1665.37 (9) | 2076.77 (17) | Not specified |

| Z | 8 | 8 | Not specified |

| Temperature (K) | 120 | 295 | Not specified |

| Radiation | Mo Kα | Mo Kα | Not specified |

| R-factor | Not specified | R[F² > 2σ(F²)] = 0.049 | Not specified |

Future Directions and Emerging Research Avenues

Development of Next-Generation 2,4-Dichloroquinolin-3-amine Therapeutics